molecular formula C9H13NO2 B1427271 Methoxy[(2-methoxyphenyl)methyl]amine CAS No. 1457753-55-7

Methoxy[(2-methoxyphenyl)methyl]amine

Cat. No. B1427271
M. Wt: 167.2 g/mol
InChI Key: MQJSWZXPAZQEDB-UHFFFAOYSA-N
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Description

Methoxy[(2-methoxyphenyl)methyl]amine is a chemical compound with the CAS Number: 1457753-55-7 . It has a molecular weight of 167.21 . The IUPAC name for this compound is 1-methoxy-2-[(methoxyamino)methyl]benzene .

Scientific Research Applications

Synthetic Applications and Organic Chemistry

  • Synthetic Studies Directed towards Agelasine Analogs : Research demonstrated the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, using N-methylation and subsequent displacement reactions. These compounds show potential in the development of agelasine analogs, highlighting their synthetic utility (Roggen & Gundersen, 2008).
  • Development of Photolabile Amine Protecting Group : A study optimized 9-hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry, suggesting their applicability in multistep synthesis processes. This innovation supports the utility of such compounds in complex organic synthesis, providing flexibility in protection and deprotection strategies (Yueh, Voevodin, & Beeler, 2015).
  • Amination, Acetamidation, and Amidation of Aromatic Carbamates : Research into the electrophilic amination of methyl N-(hydroxyphenyl)carbamates demonstrated the synthesis of various substituted aromatic carbamates. This study highlights the methodological advancements in introducing amine functionalities under specific conditions, expanding the toolkit for organic synthesis (Velikorodov et al., 2020).

Analytical and Material Chemistry

  • GC-MS Analysis of Acylated Derivatives : A study focused on the GC-MS analysis of acylated derivatives of 2-methoxy-4-methyl-phenethylamines, exploring their differentiation from controlled substances like MDMA. This research is crucial for forensic and analytical chemistry, providing methods for the identification and differentiation of structurally similar compounds (Awad, Deruiter, & Clark, 2008).
  • Synthesis of Hydrophilic-Hydrophobic Functional Thermo-pH Responsive Terpolymers : The synthesis of a new monomer based on vanillin for the production of dual-responsive thermo-pH polymers showcases the application of methoxy[(2-methoxyphenyl)methyl]amine derivatives in material science. These polymers have potential applications in bio-separation and biotechnology (Abdelaty, 2021).

Medicinal Chemistry and Drug Discovery

  • Discovery of Potent Apoptosis Inducer : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to methoxy[(2-methoxyphenyl)methyl]amine, was identified as a potent apoptosis inducer and anticancer agent. This discovery underlines the significant potential of these compounds in developing new therapeutic agents with high blood-brain barrier penetration (Sirisoma et al., 2009).

properties

IUPAC Name

N-methoxy-1-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9-6-4-3-5-8(9)7-10-12-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJSWZXPAZQEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy[(2-methoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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